N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a pyridine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-methoxybenzylamine under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized with 1,3-dimethyl-2-nitrobenzene in the presence of a reducing agent to yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning, resulting in distinct chemical properties and applications.
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-5-28-13-15(12-24-28)11-23-22(29)18-10-19(16-7-6-8-17(9-16)30-4)25-21-20(18)14(2)26-27(21)3/h6-10,12-13H,5,11H2,1-4H3,(H,23,29) |
InChI Key |
AQRYQPOMSXAAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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